N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic compound featuring a seven-membered benzo[b][1,4]thiazepin ring system fused to a benzene ring. The core structure includes a sulfur atom and a nitrogen atom within the thiazepine ring, with a 4-oxo group contributing to its electronic and conformational properties. The N-mesityl (2,4,6-trimethylphenyl) substituent attached to the acetamide group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13-10-14(2)20(15(3)11-13)21-18(23)12-22-16-6-4-5-7-17(16)25-9-8-19(22)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSAHLVXXNYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[b][1,4]thiazepin core differentiates this compound from other heterocycles, such as benzothiazines (six-membered) or benzoxazines (oxygen-containing). For example:
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () shares an acetamide group but features a six-membered benzothiazine ring.
- Coumarin-oxazepine hybrids () incorporate a 1,4-oxazepine ring (oxygen and nitrogen), demonstrating antioxidant activity superior to ascorbic acid. The oxygen atom may enhance hydrogen-bonding interactions, contrasting with the sulfur atom in thiazepins, which could influence redox properties .
Substituent Effects
- N-(3,5-Dimethylphenyl) Analog (): This analog replaces the mesityl group with a 3,5-dimethylphenyl substituent. The reduced steric bulk may improve solubility but diminish hydrophobic interactions in biological systems compared to the mesityl group .
- Anticonvulsant Benzo[b][1,4]thiazepin Derivatives (–13): Substitutions such as 3-chlorophenyl and acetyl groups (e.g., compound 6e) confer anticonvulsant activity with low acute oral toxicity (>2000 mg/kg LD50). The acetamide group in the target compound may similarly enhance metabolic stability .
Pharmacological and Toxicological Insights
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- Anticonvulsant Potential: Compound 6e () highlights the benzo[b][1,4]thiazepin scaffold’s relevance in central nervous system disorders. The mesityl group’s lipophilicity in the target compound could enhance blood-brain barrier penetration .
- Toxicity Profile : The absence of acute toxicity in compound 6e (up to 2000 mg/kg) suggests that structural analogs with acetamide groups may exhibit favorable safety profiles, warranting further investigation .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a thiazepine ring fused with a carbonyl group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and polar regions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazepine derivatives. For instance, compounds with structural similarities have demonstrated significant antibacterial and antifungal activities. In one study, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazepine Derivatives
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| 8 | 0.004 | E. coli |
| 12 | 0.011 | En. cloacae |
| 11 | 0.008 | S. aureus |
| 15 | 0.06 | A. fumigatus |
These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural characteristics.
Anticancer Activity
The anticancer potential of thiazepine derivatives has been explored through in vitro studies against various cancer cell lines. A notable study evaluated the compound's effects at a concentration of 10 µM against a panel of approximately sixty cancer cell lines representing different cancer types.
Table 2: Anticancer Activity Screening Results
| Cancer Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung Cancer | Low |
| Colon Cancer | Low |
The results indicated that while this compound exhibited some anticancer activity, it was relatively low compared to established chemotherapeutics . Further optimization of the compound's structure may enhance its efficacy against cancer cells.
The mechanism by which thiazepine derivatives exert their biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Docking studies have suggested potential binding sites that warrant further investigation .
Case Studies and Future Directions
Several case studies have documented the synthesis and biological evaluation of thiazepine derivatives similar to this compound. These studies emphasize the need for:
- Structure-Activity Relationship (SAR) Analysis : Understanding how variations in chemical structure influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Formulation Development : Exploring delivery methods that enhance bioavailability.
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Answer:
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF for polar aprotic conditions), and inert atmospheres to prevent undesired side reactions. Critical steps include:
- Formation of the benzothiazepinone core via cyclization.
- Introduction of the mesityl acetamide moiety through nucleophilic substitution or coupling reactions.
- Purification via crystallization or column chromatography to isolate intermediates and final products.
Reaction progress is monitored using thin-layer chromatography (TLC), and structural confirmation relies on IR, -NMR, and mass spectrometry (MS) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- -NMR : Identifies proton environments, confirming substituent positions (e.g., mesityl methyl groups at δ 2.2–2.4 ppm, aromatic protons in the benzothiazepinone ring).
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm) and amide N-H bonds (~3300 cm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] peaks).
For advanced structural ambiguity, X-ray crystallography resolves stereochemistry and ring conformations .
Advanced: How can computational methods optimize the synthesis and reaction pathways?
Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. For example:
- Reaction Path Search : Identifies low-energy pathways for cyclization steps.
- Solvent Effects : COSMO-RS simulations optimize solvent polarity for yield improvement.
- Machine Learning : Analyzes historical reaction data to recommend optimal catalysts or temperatures.
These methods reduce trial-and-error experimentation and align with the ICReDD framework for reaction design .
Advanced: How should researchers address contradictory bioactivity data in preclinical studies?
Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays.
- Metabolic Stability Tests : Rule out false negatives caused by rapid hepatic clearance (e.g., microsomal incubation assays).
- Structural Analog Synthesis : Modify the mesityl or acetamide groups to isolate structure-activity relationships (SAR).
- Data Normalization : Control for batch-to-batch purity variations via HPLC (>95% purity thresholds) .
Advanced: What strategies improve reaction yield and purity in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 3 factorial design optimizes cyclization steps by balancing reflux time and solvent polarity.
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for time-sensitive steps (e.g., amide bond formation).
- In-line Analytics : Implement PAT (process analytical technology) with real-time FTIR monitoring to detect by-products early .
Basic: What purification methods are most suitable for isolating intermediates?
Answer:
- Crystallization : Ideal for polar intermediates (e.g., benzothiazepinone core) using ethanol/water mixtures.
- Column Chromatography : Separates non-crystalline products (e.g., silica gel with ethyl acetate/hexane gradients).
- Recrystallization : Enhances purity of final products using solvents like dichloromethane/petroleum ether .
Advanced: What role does X-ray crystallography play in resolving structural ambiguities?
Answer:
X-ray crystallography provides definitive bond lengths, angles, and ring conformations. For example:
- Confirming the cis or trans configuration of the thiazepinone ring.
- Validating hydrogen bonding networks between acetamide and heterocyclic moieties.
- Resolving polymorphism issues affecting solubility and bioavailability.
Collaboration with crystallography facilities is recommended for high-quality single-crystal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
